5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H13BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclobutylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridine-3-sulfonamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutylmethylation: The brominated intermediate is then reacted with cyclobutylmethylamine under suitable conditions to introduce the cyclobutylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers may use this compound to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: It can be employed in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes. The bromine atom and cyclobutylmethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridine-3-sulfonamide
- 5-Bromo-3-pyridinesulfonamide
- N-(cyclobutylmethyl)pyridine-3-sulfonamide
Uniqueness
5-Bromo-n-(cyclobutylmethyl)pyridine-3-sulfonamide is unique due to the combination of its bromine atom, cyclobutylmethyl group, and sulfonamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the cyclobutylmethyl group, in particular, may confer enhanced stability and lipophilicity compared to similar compounds, potentially improving its performance in biological assays and synthetic transformations.
Properties
IUPAC Name |
5-bromo-N-(cyclobutylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-4-10(7-12-6-9)16(14,15)13-5-8-2-1-3-8/h4,6-8,13H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNESUMPKDPLGLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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